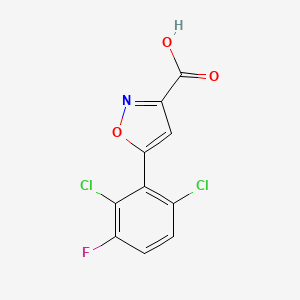
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group.
準備方法
The synthesis of 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Phenyl Ring: The phenyl ring with the desired substituents (2,6-dichloro-3-fluoro) can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols or aldehydes.
Coupling Reactions: The isoxazole ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid include other isoxazole derivatives with different substituents on the phenyl ring. For example:
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid: Similar structure but with different positions of chlorine and fluorine atoms.
3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid: Contains a methyl group on the isoxazole ring.
5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid: Lacks chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H4Cl2FNO3 |
|---|---|
分子量 |
276.04 g/mol |
IUPAC名 |
5-(2,6-dichloro-3-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H4Cl2FNO3/c11-4-1-2-5(13)9(12)8(4)7-3-6(10(15)16)14-17-7/h1-3H,(H,15,16) |
InChIキー |
JBYSUWXKRLTOTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)Cl)C2=CC(=NO2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


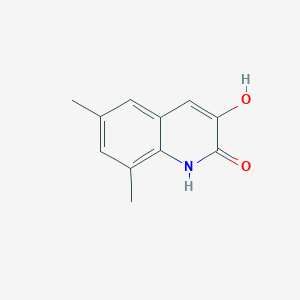
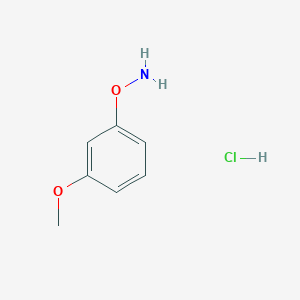
![2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole](/img/structure/B13702017.png)
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)

![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
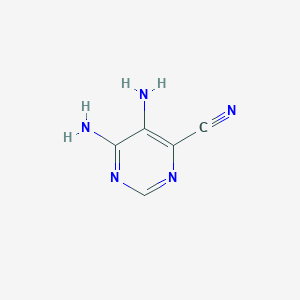
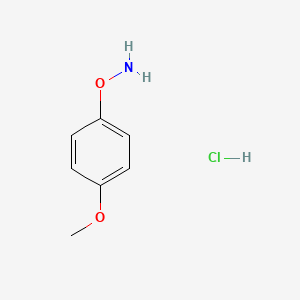
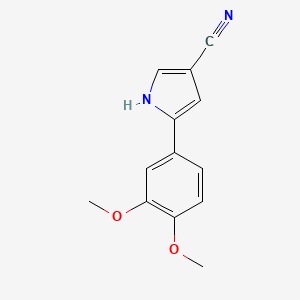
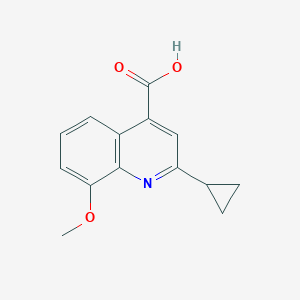
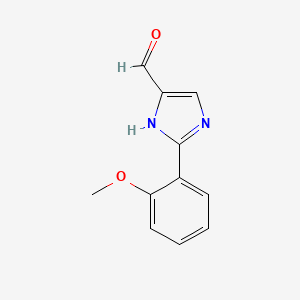
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
